molecular formula C9H14N2S2 B13328279 N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine

N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine

Cat. No.: B13328279
M. Wt: 214.4 g/mol
InChI Key: ROMLJTOGWPVUOZ-UHFFFAOYSA-N
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Description

N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine is a compound known for its significant role in biochemical assays, particularly in the assessment of cell viability and cytotoxicity. This compound is often utilized in the MTT assay, a colorimetric assay for measuring cellular metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine typically involves the reaction of 4,5-dimethylthiazole with thietan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and assays.

    Biology: The compound is crucial in cell viability assays, such as the MTT assay, where it helps determine the metabolic activity of cells.

    Medicine: It is employed in drug development and testing to assess the cytotoxic effects of new compounds.

    Industry: The compound is used in the production of biochemical reagents and diagnostic kits.

Mechanism of Action

The primary mechanism of action of N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine involves its reduction by mitochondrial dehydrogenases in living cells. This reduction leads to the formation of an insoluble purple formazan product, which can be quantified by measuring its absorbance. The intensity of the color is directly proportional to the number of viable cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
  • 2-Amino-4,5-dimethylthiazole
  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

Uniqueness

N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine is unique due to its specific application in the MTT assay, where it serves as a reliable indicator of cell viability. Its ability to be reduced by mitochondrial enzymes and form a quantifiable product makes it highly valuable in various biochemical and medical research applications.

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C9H14N2S2/c1-6-7(2)13-9(11-6)3-10-8-4-12-5-8/h8,10H,3-5H2,1-2H3

InChI Key

ROMLJTOGWPVUOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNC2CSC2)C

Origin of Product

United States

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